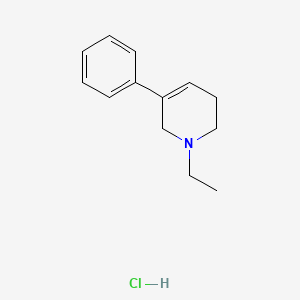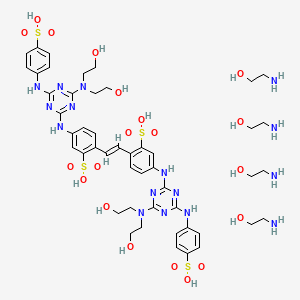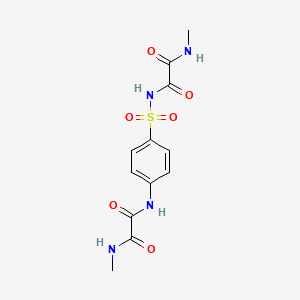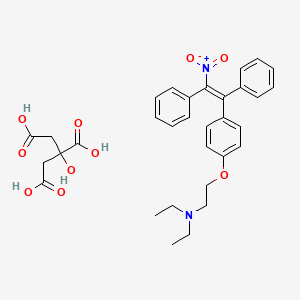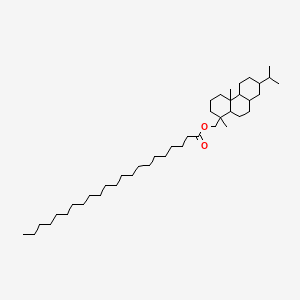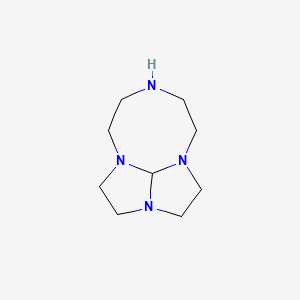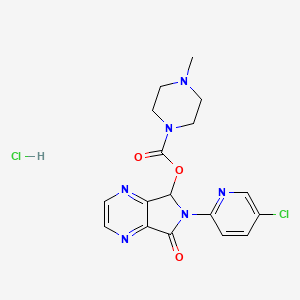
Zopiclone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zopiclone hydrochloride is a nonbenzodiazepine hypnotic agent used primarily for the short-term management of insomnia. It belongs to the cyclopyrrolone class of drugs and is known for its ability to modulate benzodiazepine receptors, thereby exerting sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . This compound is marketed under various brand names, including Imovane and Zimovane .
Méthodes De Préparation
The synthesis of zopiclone hydrochloride involves several key steps. One common method uses 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine and 1-chloroformyl-4-methylpiperazine hydrochloride as starting materials. These compounds react in an anhydrous organic solvent under alkaline conditions, with 4-substituent pyridine as a catalyst . This method ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Zopiclone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, dimethylformamide, and various organic solvents . Major products formed from these reactions include N-desmethylzopiclone and zopiclone N-oxide . The compound is also known to degrade into 2-amino-5-chloropyridine under certain conditions .
Applications De Recherche Scientifique
Zopiclone hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantitation of zopiclone and its metabolites in biological matrices . In biology and medicine, it is extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic effects in the treatment of insomnia . Additionally, this compound is used in forensic science for the detection and quantitation of the drug in cases of drug-facilitated crimes .
Mécanisme D'action
Zopiclone hydrochloride exerts its effects by binding to the benzodiazepine receptor complex and modulating the gamma-aminobutyric acid (GABA) A receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to sedation and relaxation. Unlike benzodiazepines, this compound does not distinguish between GABA A receptors containing different alpha subunits, which contributes to its unique pharmacological profile .
Comparaison Avec Des Composés Similaires
Zopiclone hydrochloride is often compared to other nonbenzodiazepine hypnotics, such as eszopiclone, zolpidem, and zaleplon. Eszopiclone, the active S(+)-enantiomer of zopiclone, has a higher affinity for the GABA A receptor and is used for the long-term treatment of chronic insomnia . This compound is unique in its ability to modulate both benzodiazepine and barbiturate-like properties, making it a versatile option for the treatment of insomnia .
Propriétés
Numéro CAS |
1268005-39-5 |
|---|---|
Formule moléculaire |
C17H18Cl2N6O3 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H |
Clé InChI |
CGHYKCBGJWHCSM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



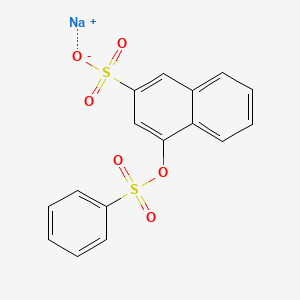
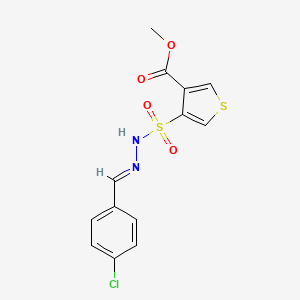

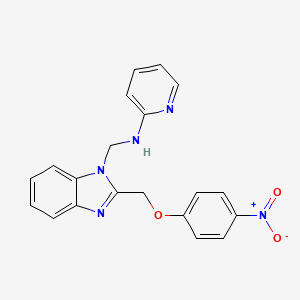
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
